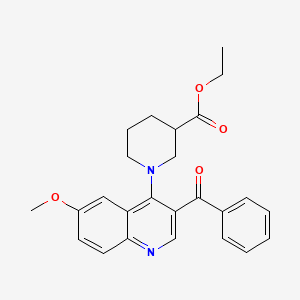

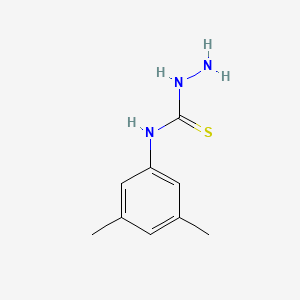

N-(3,5-dimethylphenyl)hydrazinecarbothioamide

Overview

Description

N-(3,5-dimethylphenyl)hydrazinecarbothioamide (N-DMHCTA) is a hydrazinecarbothioamide derivative that has been studied for its potential applications in various scientific fields. It is a synthetic compound that has been used as a catalyst, a reagent, and a building block for organic synthesis. N-DMHCTA has also been researched for its potential use as an inhibitor of protein kinase C (PKC) and other enzymes. In addition, N-DMHCTA has been studied as an anti-inflammatory agent and as a potential therapeutic agent for cancer and other diseases.

Scientific Research Applications

Synthesis and Antioxidant Activities

N-(3,5-dimethylphenyl)hydrazinecarbothioamide and its derivatives have been synthesized and evaluated for their antioxidant activities. In one study, hydrazinecarbothioamide derivatives were synthesized and screened, showing significant antioxidant activity. This highlights their potential use in developing therapeutic agents with antioxidant properties (Khan et al., 2010).

Synthesis of Derivatives for Biological Investigations

The chemical is used in the synthesis of various derivatives, such as 1,2,4-triazole and 1,3,4-thiadiazole, which are then studied for their biological properties. For example, regiospecific synthesis of N-sulfonyl derivatives of these compounds has been achieved using hydrazinecarbothioamide (Maybhate et al., 1991).

Application in Heterocyclic Chemistry

Hydrazinecarbothioamide derivatives are key intermediates in the synthesis of heterocyclic compounds. These compounds have diverse applications, including pharmaceuticals and agrochemicals. Research has shown their effectiveness in synthesizing thiazolidin-4-ones, a class of compounds with various biological activities (Hassan et al., 2014).

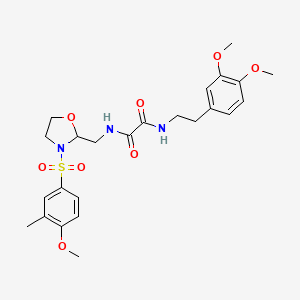

Derivatization Reagents in Analytical Chemistry

These compounds are also valuable as derivatization reagents in analytical chemistry, particularly in liquid chromatography and mass spectrometry. They enhance the detection and measurement of other substances, such as carboxylic acids (Inoda et al., 2011).

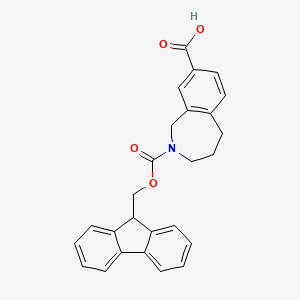

Crystal Structure Analysis

The crystal structures of various hydrazinecarbothioamide derivatives have been analyzed to understand their molecular conformations and potential interactions in biological systems. These studies are crucial for drug design and development (Gangadharan et al., 2015).

Development of Optical Probes

Research has been conducted on using these compounds in the development of optical probes for detecting specific ions like Hg2+ and Ag+. These probes have potential applications in environmental monitoring and analytical chemistry (Shi et al., 2016).

Pharmaceutical Research

Compounds derived from hydrazinecarbothioamide have been explored for various pharmaceutical applications, including antimicrobial and antifungal agents. This research is crucial in developing new drugs to combat infectious diseases (Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates, 2021).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that thiourea derivatives, which this compound is a part of, can exhibit various biological activities .

Biochemical Pathways

Related compounds have been shown to inhibit crucial pathways, enhancing therapeutic anticancer effects .

Result of Action

Related compounds have shown potential in inducing apoptosis and causing cell cycle arrest in certain cancer cell lines .

properties

IUPAC Name |

1-amino-3-(3,5-dimethylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-3-7(2)5-8(4-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJSSOPDWGXWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333570 | |

| Record name | 1-amino-3-(3,5-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822819 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

656815-74-6 | |

| Record name | 1-amino-3-(3,5-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3015098.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)

![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)

![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)

![N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B3015116.png)